4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine
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Overview
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with difluoromethyl and fluorophenyl groups, making it a valuable molecule for studying fluorine chemistry and its applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistent quality. The choice of reagents and reaction conditions is critical to minimize by-products and ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile to ensure high reactivity and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine is used as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated groups can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its fluorinated structure can impart desirable characteristics, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorodiphenylmethane: Another fluorinated compound with similar structural features.
Bis(4-fluorophenyl)methane: Shares the fluorophenyl group but differs in the overall structure.
Uniqueness
4-(Difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine is unique due to its combination of difluoromethyl and fluorophenyl groups on a pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H14F3N3 |
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Molecular Weight |
281.28 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14F3N3/c1-2-7-18-14-19-11(8-12(20-14)13(16)17)9-3-5-10(15)6-4-9/h3-6,8,13H,2,7H2,1H3,(H,18,19,20) |
InChI Key |
LBGVTCYFOMNOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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